molecular formula C48H57N9O11 B12453895 N-(2-(2-(2-(2-(4-(6-((3-Acetyl-1-cyclopentyl-4-methyl-2-oxo-1,2-dihydro-1,6-naphthyridin-7-yl)amino)pyridin-3-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide

N-(2-(2-(2-(2-(4-(6-((3-Acetyl-1-cyclopentyl-4-methyl-2-oxo-1,2-dihydro-1,6-naphthyridin-7-yl)amino)pyridin-3-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide

Cat. No.: B12453895
M. Wt: 936.0 g/mol
InChI Key: PHXAASMYZCBYHV-UHFFFAOYSA-N
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Description

BSJ-03-123 is a proteolysis targeting chimera (PROTAC) compound designed to selectively degrade cyclin-dependent kinase 6 (CDK6). It is a hybrid molecule that inhibits CDK4/CDK6 kinase activity and recruits E3 ligase CRL4 CRBN to target the kinases for destruction via E3 ligase-mediated ubiquitination and proteasomal degradation . This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and drug development.

Preparation Methods

BSJ-03-123 is synthesized through a series of chemical reactions that involve the coupling of ligands for Cereblon and CDK. The synthetic route typically involves the following steps:

Industrial production methods for BSJ-03-123 are not widely documented, but they would likely involve scaling up the synthetic route described above, optimizing reaction conditions, and ensuring the purity and stability of the final product.

Chemical Reactions Analysis

BSJ-03-123 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of BSJ-03-123.

Mechanism of Action

BSJ-03-123 exerts its effects through a mechanism known as proteolysis targeting chimera (PROTAC). The compound simultaneously binds to CDK6 and the E3 ligase CRL4 CRBN, forming a ternary complex. This complex facilitates the ubiquitination of CDK6, marking it for degradation by the proteasome. The selective degradation of CDK6 disrupts its kinase activity, leading to cell cycle arrest and inhibition of cell proliferation . This mechanism is particularly effective in CDK6-dependent AML cells, where it induces a G1 cell-cycle arrest without a measurable increase in apoptosis .

Comparison with Similar Compounds

BSJ-03-123 is unique in its selective degradation of CDK6 without affecting CDK4. This selectivity is achieved through differential ternary complex formation with E3 ligase CRL4 CRBN . Similar compounds include:

BSJ-03-123’s unique ability to selectively degrade CDK6 makes it a valuable tool for studying CDK6-specific pathways and developing targeted therapies.

Properties

Molecular Formula

C48H57N9O11

Molecular Weight

936.0 g/mol

IUPAC Name

N-[2-[2-[2-[2-[4-[6-[(3-acetyl-1-cyclopentyl-4-methyl-2-oxo-1,6-naphthyridin-7-yl)amino]pyridin-3-yl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide

InChI

InChI=1S/C48H57N9O11/c1-30-35-28-51-40(26-37(35)56(32-6-3-4-7-32)47(63)43(30)31(2)58)52-39-12-10-33(27-50-39)55-17-15-54(16-18-55)19-21-66-23-25-67-24-22-65-20-14-49-42(60)29-68-38-9-5-8-34-44(38)48(64)57(46(34)62)36-11-13-41(59)53-45(36)61/h5,8-10,12,26-28,32,36H,3-4,6-7,11,13-25,29H2,1-2H3,(H,49,60)(H,50,51,52)(H,53,59,61)

InChI Key

PHXAASMYZCBYHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C2=CC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CCOCCOCCOCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C

Origin of Product

United States

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